molecular formula C11H20ClNO2 B2492984 Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2248345-01-7

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2492984
CAS No.: 2248345-01-7
M. Wt: 233.74
InChI Key: WXYLRZGMMVTEKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core. The presence of both an ethyl ester and an aminomethyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)spiro[33]heptane-2-carboxylate hydrochloride typically involves multiple steps One common method starts with the preparation of the spiro[3The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its combination of an ethyl ester and an aminomethyl group on a spiro[3.3]heptane core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)11(8-12)6-10(7-11)4-3-5-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYLRZGMMVTEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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